REACTION_CXSMILES
|
[F:1][C:2]1([F:11])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[O:3]1.C([Li])CCC.CN(CCN(C)C)C.B(OC)(OC)[O:26]C.COB(OC)C1C2OC(F)(F)OC=2C=CC=1.[OH-].[Na+].OO.Cl>CCCCCC.C(OCC)C>[OH:26][C:10]1[C:4]2[O:3][C:2]([F:1])([F:11])[O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1 |f:5.6|
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Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC=C2)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
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CN(C)CCN(C)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
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Name
|
dimethoxy-(2,2-difluoro-1,3-benzodioxol-4-yl)borane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COB(C1=CC=CC=2OC(OC21)(F)F)OC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
has been stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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To the white suspension there is added dropwise at -100° C., over a period of 5 minutes
|
Duration
|
5 min
|
Type
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TEMPERATURE
|
Details
|
When the reaction mixture has warmed up
|
Type
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EXTRACTION
|
Details
|
The aqueous phase is extracted three times with 150 ml of diethyl ether each time
|
Type
|
WASH
|
Details
|
The organic solutions are washed three times with 100 ml of 2N FeSO4 solution each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 100 ml of 20% sodium bisulfite solution each time and finally with 50 ml of brine, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Upon distillation of the residue, 8.4 g (48%) of the product
|
Type
|
CUSTOM
|
Details
|
distil over in the form of a pale yellow oil at boiling point (b.p.) 135°-139° C./25 mbar
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=CC=2OC(OC21)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |